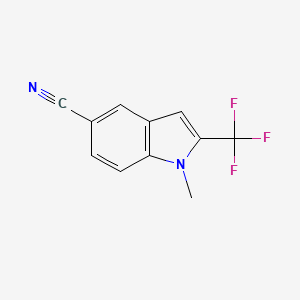

1-methyl-2-trifluoromethyl-1H-indole-5-carbonitrile

Descripción general

Descripción

1-Methyl-2-trifluoromethyl-1H-indole-5-carbonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the nitrile group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-trifluoromethyl-1H-indole-5-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylindole and trifluoromethylating agents.

Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent, such as copper(I) cyanide, is used.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the nitrile group to an amine group, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

1-Methyl-2-trifluoromethyl-1H-indole-5-carbonitrile has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-methyl-2-trifluoromethyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects.

Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

1-Methylindole: Lacks the trifluoromethyl and nitrile groups, resulting in different chemical and biological properties.

2-Trifluoromethylindole: Similar structure but lacks the nitrile group, affecting its reactivity and applications.

5-Cyanoindole: Contains the nitrile group but lacks the trifluoromethyl group, leading to different chemical stability and biological activity.

Uniqueness: 1-Methyl-2-trifluoromethyl-1H-indole-5-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which enhance its chemical stability, reactivity, and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Actividad Biológica

1-Methyl-2-trifluoromethyl-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by its indole structure, which is known for various biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). In a screening study, this compound was identified among several compounds that inhibited Mtb growth. The minimum inhibitory concentration (MIC) for this compound was determined to be below 20 µM, indicating its potential as a lead compound for tuberculosis treatment .

Table 1: Antimicrobial Activity Against Mtb

| Compound | MIC (µM) |

|---|---|

| This compound | < 20 |

| Other tested compounds | Varies |

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using HepG2 liver cancer cells. The compound exhibited an IC20 value greater than 40 µM, suggesting low cytotoxicity and a favorable selectivity index when compared to its antimicrobial activity against Mtb .

Table 2: Cytotoxicity Data Against HepG2 Cells

| Compound | IC20 (µM) |

|---|---|

| This compound | > 40 |

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of critical cellular processes in Mtb. It has been proposed that the compound targets specific enzymatic pathways essential for bacterial survival. Further structure-activity relationship (SAR) studies are needed to elucidate the precise interactions at the molecular level .

Case Studies

A notable study evaluated a series of indole derivatives, including this compound, for their potential as tuberculosis inhibitors. The study employed a high-throughput screening method to identify hits from a library of compounds. The results indicated that modifications to the indole structure could enhance activity and selectivity against Mtb while minimizing cytotoxic effects on human cells .

Future Directions

Given the promising biological activity of this compound, further research is warranted. Future studies should focus on:

- SAR Studies: To optimize the chemical structure for improved efficacy and selectivity.

- In Vivo Studies: To evaluate pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To better understand the interactions with target proteins in Mtb.

Propiedades

IUPAC Name |

1-methyl-2-(trifluoromethyl)indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2/c1-16-9-3-2-7(6-15)4-8(9)5-10(16)11(12,13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKRECZFYKSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.